molecular formula C16H13FO5 B6408627 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261970-86-8

3-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6408627
CAS RN: 1261970-86-8
M. Wt: 304.27 g/mol
InChI Key: KWBIBUAJZYLVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% (3F4MCP-5MB) is a fluorinated phenyl benzoic acid derivative that is used in a variety of scientific research applications. It is a powerful synthetic organic compound that has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

3-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been found to be an effective inhibitor of phosphodiesterases (PDEs) and has been used to study the role of PDEs in cell signaling. It has also been used to study the role of PDEs in the regulation of intracellular calcium levels, as well as to study the role of PDEs in the regulation of neurotransmitter release. Additionally, 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% has been used in the study of the role of PDEs in the regulation of gene expression and in the study of the role of PDEs in the regulation of cell proliferation and differentiation.

Mechanism of Action

3-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% is a potent inhibitor of phosphodiesterases (PDEs). PDEs are enzymes that catalyze the hydrolysis of cAMP and cGMP, two important second messengers in the cell. By inhibiting the activity of PDEs, 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% increases the levels of cAMP and cGMP, which in turn activates a variety of signaling pathways that lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
3-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to increase intracellular calcium levels, which can lead to an increase in neurotransmitter release. It has also been found to increase the expression of certain genes, which can lead to an increase in cell proliferation and differentiation. Additionally, 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

3-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% is a powerful synthetic compound that can be used in a variety of laboratory experiments. One of its major advantages is its ability to inhibit PDEs, which can lead to a variety of biochemical and physiological effects. Additionally, 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% is relatively easy to synthesize and can be stored at room temperature. However, 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% is a potent inhibitor of PDEs, which can lead to some unwanted side effects. Therefore, it is important to carefully monitor the dose and duration of 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% in laboratory experiments.

Future Directions

3-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% is a powerful synthetic compound that has been used in a variety of scientific research applications. However, there are still many unanswered questions about its mechanism of action, biochemical and physiological effects, and potential applications. Future research should focus on understanding the exact mechanism of action of 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95%, identifying its specific biochemical and physiological effects, and exploring its potential applications in a variety of scientific fields. Additionally, further research should be conducted to explore the potential side effects of 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% and to develop safer and more effective methods of synthesizing and using this compound.

Synthesis Methods

3-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95% is synthesized through a reaction between 3-fluoro-4-methoxycarbonylphenylacetic acid and 5-methoxybenzoyl chloride in the presence of a base such as sodium bicarbonate or potassium carbonate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a temperature of approximately 120-130°C. The reaction is complete when the product is isolated and purified.

properties

IUPAC Name

3-(3-fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO5/c1-21-12-6-10(5-11(7-12)15(18)19)9-3-4-13(14(17)8-9)16(20)22-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBIBUAJZYLVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691503
Record name 3'-Fluoro-5-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid

CAS RN

1261970-86-8
Record name [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 3′-fluoro-5-methoxy-, 4′-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261970-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-5-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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